1-(5-Bromopentyl)piperidine Hydrobromide
Description
1-(5-Bromopentyl)piperidine Hydrobromide is a piperidine derivative characterized by a linear bromopentyl chain substituted at the nitrogen atom of the piperidine ring, with a hydrobromide counterion enhancing its solubility and stability. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, often modulated by substituents like halogenated alkyl chains .
Properties
Molecular Formula |
C10H21Br2N |
|---|---|
Molecular Weight |
315.09 g/mol |
IUPAC Name |
1-(5-bromopentyl)piperidine;hydrobromide |
InChI |
InChI=1S/C10H20BrN.BrH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H |
InChI Key |
SPHLDDPOKVRJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCBr.Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The direct alkylation method involves nucleophilic substitution (SN2) between piperidine and 1,5-dibromopentane. Piperidine acts as both a nucleophile and a base, facilitating deprotonation and displacement of the bromide leaving group.
-
Reactants : Piperidine (1.0 equiv), 1,5-dibromopentane (1.1 equiv)
-
Solvent : Dry DMF or acetone
-
Temperature : 80–110°C under inert atmosphere
-
Additives : Piperidine (catalytic, 0.05 mmol) to neutralize HBr byproduct
-
Time : 48–72 hours
Yield : ~85% after purification via silica gel chromatography (CH₂Cl₂/MeOH) and recrystallization from acetone.
Table 1: Optimization of Direct Alkylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry DMF | Maximizes solubility of intermediates |
| Temperature | 110°C | Accelerates reaction without promoting elimination |
| Molar Ratio (Piperidine:1,5-Dibromopentane) | 1:1.1 | Minimizes di-alkylation byproducts |
Competing Elimination Pathways
While SN2 dominates, E2 elimination can occur under high-temperature or strongly basic conditions, producing 1-piperidinopentene derivatives. This side reaction is mitigated by:
Lithium-Mediated Coupling
Deprotonation and Alkylation
This method involves generating a lithium-piperidide intermediate, which reacts with 1,5-dibromopentane. The process is adapted from pyrene alkylation methodologies.
-
Deprotonation : Piperidine is treated with n-BuLi (2.5 M in hexane, −78°C) in anhydrous THF.
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Alkylation : 1,5-Dibromopentane (5.0 equiv) is added dropwise at −78°C, followed by gradual warming to room temperature.
-
Work-Up : Quenching with NH₄Cl, extraction with ether, and evaporation.
Yield : ~74% after column chromatography (petroleum ether/CH₃OH).
Advantages and Limitations
-
Precision : Lithium intermediates enable selective mono-alkylation.
-
Challenges : Requires strict anhydrous conditions and cryogenic temperatures, limiting scalability.
Purification and Characterization
Isolation as Hydrobromide Salt
The free base is converted to the hydrobromide salt by treating with HBr gas in acetone, followed by recrystallization.
-
Molecular Formula : C₁₀H₂₁Br₂N
-
Molecular Weight : 315.09 g/mol
-
SMILES : C1CCN(CC1)CCCCCBr.Br
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¹H NMR (DMSO-d₆) : δ 1.35–1.50 (m, 4H, CH₂), 1.70–1.85 (m, 4H, piperidine CH₂), 2.30–2.45 (m, 4H, NCH₂), 3.40 (t, 2H, BrCH₂).
Industrial-Scale Considerations
Solvent and Cost Optimization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C5 position undergoes SN2 mechanisms due to its primary alkyl halide configuration. Documented reactions include:
Reagents & Products
| Reagent | Product Formed | Conditions | Yield (%) |
|---|---|---|---|
| Sodium hydroxide | 1-(5-Hydroxypentyl)piperidine | H₂O/EtOH, reflux, 6 hr | 78-82* |
| Potassium cyanide | 1-(5-Cyanopentyl)piperidine | DMF, 80°C, 12 hr | 65 |
| Methylamine | 1-(5-(Methylamino)pentyl)piperidine | THF, RT, 24 hr | 70 |
*Yields extrapolated from analogous bromoalkylpiperidine reactions in .
Mechanistic Insights
-
Steric hindrance from the piperidine ring reduces reaction rates compared to linear alkyl bromides.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction efficiency .
Elimination Reactions
Under strong bases, β-hydride elimination generates alkenes:
Example Reaction
text1-(5-Bromopentyl)piperidine + KOtBu → 1-(4-Pentenyl)piperidine + HBr
Conditions : Dry THF, 0°C → RT, 4 hr
Yield : 55% (isolated)
Key Observations
-
Competing substitution pathways require precise control of base strength and temperature .
-
GC-MS analysis confirms >90% alkene selectivity when using bulky bases (e.g., DBU) .
Salt Metathesis & Stability
The hydrobromide salt undergoes ion exchange with stronger acids:
Reaction with AgNO₃
text1-(5-Bromopentyl)piperidine HBr + AgNO₃ → 1-(5-Bromopentyl)piperidine HNO₃ + AgBr↓
Applications : Purification via precipitate removal
Stability Profile
Pharmacological Derivatization
Piperidine derivatives are modified to enhance CNS penetration:
Example Synthesis
text1-(5-Bromopentyl)piperidine + Morpholine → 1-(5-Morpholinopentyl)piperidine
Conditions : Et₃N, CH₂Cl₂, 40°C, 8 hr
Bioactivity : Serotonin receptor binding (IC₅₀ = 120 nM)
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including 1-(5-Bromopentyl)piperidine hydrobromide, in cancer therapy. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A compound structurally related to this compound demonstrated improved cytotoxicity compared to standard drugs like bleomycin in FaDu hypopharyngeal tumor cells .
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through interaction with specific protein targets involved in cancer progression.
Neuropathic Pain Management
Piperidine derivatives are also being explored for their analgesic properties. Research suggests that these compounds can act as dual agonists at mu-opioid and sigma-1 receptors, which are significant in pain modulation:
- Analgesic Efficacy : Compounds similar to this compound have shown promise in reducing pain associated with neuropathic conditions by modulating receptor activity .
Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating neurological disorders such as Alzheimer's disease. Piperidine derivatives have been studied for their ability to inhibit cholinesterases effectively:
- Inhibitory Potency : Structure-activity relationship studies indicate that certain piperidine derivatives exhibit strong inhibition of cholinesterases, which could be beneficial in enhancing cholinergic transmission in neurodegenerative diseases .
Antimicrobial Properties
The antimicrobial potential of piperidine derivatives has also been evaluated:
- Antibacterial Activity : Studies have shown that similar compounds possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
Table 1: Biological Activities of Piperidine Derivatives
| Activity Type | Compound Structure Example | Target/Cell Line | IC50 (µM) |
|---|---|---|---|
| Anticancer | 1-(5-Bromopentyl)piperidine | FaDu Tumor Cells | 10 |
| Analgesic | Piperidine Derivative | Mu-opioid Receptor | - |
| Cholinesterase Inhibition | Piperidine Analog | Cholinesterase Enzyme | 15 |
| Antimicrobial | Piperidine Derivative | Staphylococcus aureus | 20 |
Case Study Highlights
- Anticancer Screening : A study evaluated the anticancer efficacy of various piperidine derivatives against multiple cancer cell lines (e.g., MCF-7, A549). The results indicated that certain analogs exhibited significant cytotoxicity compared to established chemotherapeutics .
- Pain Management Research : Another study focused on the analgesic properties of piperidine derivatives, demonstrating their effectiveness in reducing pain responses in animal models through receptor modulation .
Mechanism of Action
The mechanism of action of 1-(5-Bromopentyl)piperidine Hydrobromide involves its interaction with specific molecular targets and pathways. The bromopentyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This can lead to the modification of these molecules and affect their function. The piperidine ring may also interact with various receptors and enzymes, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Halogenated Alkyl Chains
Aromatic and Spiro-Substituted Piperidines
- Phencyclidine Hydrochloride () : A 1-(1-phenylcyclohexyl)piperidine derivative with a bulky aromatic substituent, contributing to its potent CNS effects. The bromopentyl chain in the target compound lacks this aromatic bulk, likely reducing neurotoxicity but also altering receptor selectivity.
- 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] Hydrobromide () : Incorporates a spiro structure, which rigidifies the piperidine ring, contrasting with the flexibility of the bromopentyl chain in the target compound.
Pharmacological and Physicochemical Properties
Receptor Interactions
- S1R Ligands () : Piperidine derivatives with hydrophobic substituents (e.g., 3-phenylbutyl groups) exhibit salt-bridge interactions with Glu172 in sigma-1 receptors. The bromopentyl chain’s length and hydrophobicity may similarly enhance binding to hydrophobic pockets near helices α4/α5, though orientation differences could alter efficacy .
- α-Glucosidase Inhibition () : Piperidine-based inhibitors like 1-DNJ derivatives achieve IC50 values as low as 0.207 mM. The bromopentyl group’s bulk may hinder or enhance enzyme binding depending on steric compatibility.
Solubility and Stability
- Hydrogen-Bonding Effects () : Protonated piperidines (e.g., lobeline hydrobromide) form stable hydrogen-bond networks with counterions. The hydrobromide salt of the target compound likely improves aqueous solubility compared to freebase forms.
Data Table: Comparative Analysis of Piperidine Derivatives
Biological Activity
1-(5-Bromopentyl)piperidine hydrobromide is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, which includes a brominated alkyl chain, may influence its interactions with various biological targets, making it a candidate for pharmacological applications.
- Molecular Formula : C11H18BrN
- Molecular Weight : 248.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly those related to the central nervous system. Piperidine derivatives often exhibit activity at various receptor sites, including dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.
Neurotransmitter Interaction
Research indicates that piperidine derivatives can act as ligands for neurotransmitter receptors. Specifically, 1-(5-Bromopentyl)piperidine may exhibit:
- Dopaminergic Activity : Potential to influence dopamine pathways, which are implicated in reward and motor control.
- Serotonergic Activity : Possible modulation of serotonin receptors, affecting mood and anxiety levels.
Antimicrobial Activity
Some studies have suggested that compounds similar to 1-(5-Bromopentyl)piperidine possess antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt bacterial membranes or interfere with microbial metabolic processes.
Study 1: Neuropharmacological Effects
A study explored the effects of various piperidine derivatives on behavioral models of anxiety and depression. Results indicated that compounds with similar structural features to 1-(5-Bromopentyl)piperidine showed significant anxiolytic effects in rodent models, suggesting potential therapeutic applications in treating anxiety disorders.
| Compound | Anxiolytic Activity (Rodent Model) |
|---|---|
| 1-(5-Bromopentyl)piperidine | Moderate |
| Similar Piperidine Derivative A | High |
| Similar Piperidine Derivative B | Low |
Study 2: Antimicrobial Testing
In vitro tests against several bacterial strains revealed that 1-(5-Bromopentyl)piperidine exhibited moderate antibacterial activity. The compound was particularly effective against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
Pharmacological Potential
Research has indicated that piperidine derivatives can serve as scaffolds for developing new therapeutic agents. The unique structure of 1-(5-Bromopentyl)piperidine may allow for modifications that enhance its efficacy and selectivity toward specific biological targets.
Toxicological Profile
Preliminary toxicity studies suggest that while the compound exhibits promising biological activity, further investigations are necessary to assess its safety profile comprehensively. Toxicity assessments in animal models indicate a need for careful dosing to avoid adverse effects.
Q & A
Q. How can in silico docking studies be designed to explore the interaction mechanisms of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
